molecular formula C16H12BrClFN3O2 B3590483 (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE

(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE

Cat. No.: B3590483
M. Wt: 412.6 g/mol
InChI Key: OACUNADUDCNJDD-UHFFFAOYSA-N
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Description

(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and an isoxazole ring substituted with chlorine and fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone, followed by bromination and methylation. The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide intermediate and an alkyne. The final step involves coupling the two heterocyclic rings through a carbonyl linkage .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and isoxazole derivatives, such as:

Uniqueness

What sets (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE apart is its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(4-bromo-3,5-dimethylpyrazol-1-yl)-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClFN3O2/c1-7-14(17)8(2)22(20-7)16(23)12-9(3)24-21-15(12)13-10(18)5-4-6-11(13)19/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACUNADUDCNJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE
Reactant of Route 2
Reactant of Route 2
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE
Reactant of Route 3
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE
Reactant of Route 4
Reactant of Route 4
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE
Reactant of Route 5
Reactant of Route 5
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE
Reactant of Route 6
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE

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